4-((1,3-Dioxolan-2-yl)methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1,3-Dioxolan-2-yl)methyl)pyridine is an organic compound with the molecular formula C8H9NO2 It features a pyridine ring substituted with a 1,3-dioxolane moiety at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dioxolan-2-yl)methyl)pyridine typically involves the reaction of 4-pyridinemethanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a cyclic acetal (1,3-dioxolane) through the condensation of the hydroxyl group of 4-pyridinemethanol with ethylene glycol.
Starting Materials: 4-pyridinemethanol, ethylene glycol
Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)
Reaction Conditions: Reflux in toluene with continuous removal of water using a Dean-Stark apparatus
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-((1,3-Dioxolan-2-yl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the 2- and 6-positions, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: NaH in dimethylformamide (DMF), alkyl halides
Major Products
Oxidation: Pyridine carboxylic acids
Reduction: Reduced pyridine derivatives
Substitution: Alkylated pyridine derivatives
Wissenschaftliche Forschungsanwendungen
4-((1,3-Dioxolan-2-yl)methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which 4-((1,3-Dioxolan-2-yl)methyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The 1,3-dioxolane moiety can enhance the compound’s stability and bioavailability, facilitating its interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-(1,3-Dioxolan-2-yl)methylbenzene: Features a methyl group attached to the benzene ring.
2-(1,3-Dioxolan-2-yl)pyridine: The 1,3-dioxolane moiety is attached at the 2-position of the pyridine ring.
Uniqueness
4-((1,3-Dioxolan-2-yl)methyl)pyridine is unique due to the specific positioning of the 1,3-dioxolane moiety on the pyridine ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H11NO2 |
---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
4-(1,3-dioxolan-2-ylmethyl)pyridine |
InChI |
InChI=1S/C9H11NO2/c1-3-10-4-2-8(1)7-9-11-5-6-12-9/h1-4,9H,5-7H2 |
InChI-Schlüssel |
AUFWXLMQFDXOJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.